Cas no 34218-81-0 (N4,N4,2’-O-Trimethylcytidine)
N4,N4,2’-O-Trimethylcytidine Chemical and Physical Properties
Names and Identifiers
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- Cytidine,N,N-dimethyl-2'-O-methyl-
- 4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
- N,N-dimethyl-2'-O-methyl- Cytidine
- N(4), N(4), O(2')-trimethylcytidine
- SCHEMBL14916587
- N(4),N(4),O(2')-Trimethylcytidine
- 4-(dimethylamino)-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- A848740
- Cytidine, N,N-dimethyl-2'-O-methyl-
- 4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one
- 34218-81-0
- DTXSID60187801
- Nno-tmc
- 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-4-(dimethylamino)pyrimidin-2(1H)-one
- N4,N4,2’-O-Trimethylcytidine
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- Inchi: 1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1
- InChI Key: WFCJCYSSTXNUED-QCNRFFRDSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(N=C(C=C1)N(C)C)=O)OC)O
Computed Properties
- Exact Mass: 285.13257
- Monoisotopic Mass: 285.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1
- Topological Polar Surface Area: 94.8Ų
Experimental Properties
- Density: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 470.7°Cat760mmHg
- Flash Point: 238.5°C
- Refractive Index: 1.61
- Solubility: Slightly soluble (17 g/l) (25 º C),
- PSA: 94.83
N4,N4,2’-O-Trimethylcytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N210850-1mg |
N4,N4,2’-O-Trimethylcytidine |
34218-81-0 | 1mg |
$ 190.00 | 2022-06-03 | ||
| TRC | N210850-2.5mg |
N4,N4,2’-O-Trimethylcytidine |
34218-81-0 | 2.5mg |
$ 285.00 | 2022-06-03 | ||
| TRC | N210850-5mg |
N4,N4,2’-O-Trimethylcytidine |
34218-81-0 | 5mg |
$ 620.00 | 2022-06-03 |
N4,N4,2’-O-Trimethylcytidine Suppliers
N4,N4,2’-O-Trimethylcytidine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N4,N4,2’-O-Trimethylcytidine
Comprehensive Overview of N4,N4,2’-O-Trimethylcytidine (CAS No. 34218-81-0): Properties, Applications, and Research Insights
N4,N4,2’-O-Trimethylcytidine (CAS No. 34218-81-0) is a chemically modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by its trimethylation at the N4 and 2’-O positions of cytidine, plays a pivotal role in studies related to RNA modification, epigenetics, and drug development. Its unique structural features make it a valuable tool for understanding post-transcriptional regulation and designing novel therapeutic agents.
The growing interest in RNA-based therapeutics and epigenetic modifiers has propelled the demand for specialized nucleosides like N4,N4,2’-O-Trimethylcytidine. Researchers are particularly intrigued by its potential applications in mRNA vaccine technology and cancer immunotherapy, where precise RNA modifications can enhance stability and translational efficiency. This aligns with current trends in personalized medicine and next-generation biopharmaceuticals, making it a hotspot for innovation.
From a chemical perspective, N4,N4,2’-O-Trimethylcytidine exhibits distinct solubility and stability profiles, which are critical for its utility in in vitro and in vivo studies. Its methylation pattern mimics natural RNA modifications, enabling scientists to investigate gene expression mechanisms without disrupting cellular processes. This property is especially relevant in translational research, where mimicking endogenous molecules is essential for accurate results.
In the context of bioconjugation and probe design, N4,N4,2’-O-Trimethylcytidine serves as a versatile building block. Its compatibility with click chemistry and other bioorthogonal reactions allows for the creation of labeled analogs, facilitating advanced imaging techniques and diagnostic assays. This adaptability addresses the rising demand for high-resolution molecular tracking in both academic and industrial settings.
Another area of exploration is the compound’s role in antiviral research. Given the global focus on emerging pathogens, modified nucleosides are being evaluated for their ability to interfere with viral replication. While N4,N4,2’-O-Trimethylcytidine is not a direct antiviral agent, its structural analogs contribute to the development of nucleotide prodrugs, a strategy widely employed in treatments for RNA viruses.
Quality and purity are paramount for researchers working with N4,N4,2’-O-Trimethylcytidine. Reputable suppliers ensure compliance with Good Manufacturing Practices (GMP) and provide detailed analytical certificates, including HPLC and NMR data. These specifications are critical for applications in regulated environments, such as clinical trials or FDA submissions.
Looking ahead, the integration of AI-driven drug discovery and computational modeling is expected to further elevate the significance of N4,N4,2’-O-Trimethylcytidine. By leveraging machine learning algorithms, researchers can predict optimal modification sites to enhance RNA therapeutics, reducing experimental timelines and costs. This synergy between wet-lab and in silico approaches exemplifies the compound’s relevance in modern biotechnology.
In summary, N4,N4,2’-O-Trimethylcytidine (CAS No. 34218-81-0) stands at the intersection of chemistry, biology, and medicine. Its multifaceted applications—from basic research to therapeutic innovation—underscore its importance in advancing scientific knowledge and addressing pressing healthcare challenges. As the field evolves, this compound will undoubtedly remain a cornerstone of nucleoside chemistry and RNA biology.
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